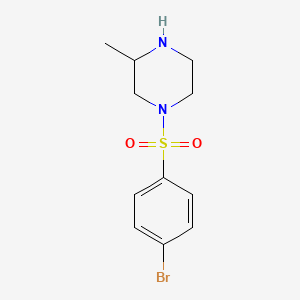
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
Overview
Description
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzene ring attached to a sulfonyl group, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine can be synthesized through a multi-step process. The initial step involves the preparation of 4-bromobenzenesulfonyl chloride, which is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride. The resulting 4-bromobenzenesulfonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used. These reactions are usually conducted under acidic conditions at controlled temperatures.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thiol-substituted compounds, and secondary amines.
Electrophilic Aromatic Substitution: Products include nitro-substituted and sulfonated derivatives of the original compound.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes such as histone deacetylases (HDACs) and proteases.
Biology: The compound is explored for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, chelating the zinc ion and preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects .
Comparison with Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Iodobenzenesulfonyl chloride
Uniqueness: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is unique due to the presence of both the bromobenzene and piperazine moieties. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonyl chlorides. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZLOCAZXZLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
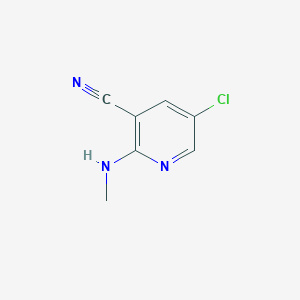
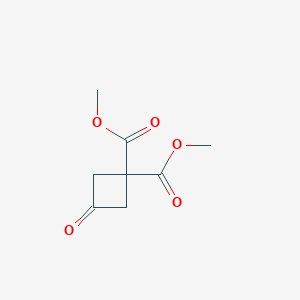
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
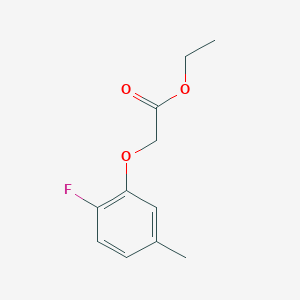

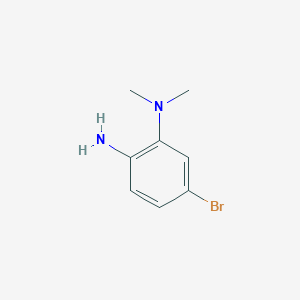

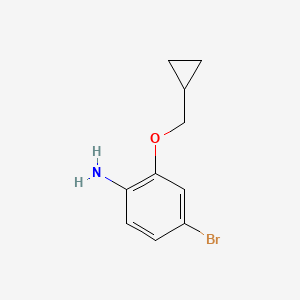

![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)

![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
